The Chemical Architecture and Biological Profile of MJ04: A Selective JAK3 Inhibitor
The Chemical Architecture and Biological Profile of MJ04: A Selective JAK3 Inhibitor
For Immediate Release
This technical guide provides a comprehensive overview of the chemical structure, biological activity, and therapeutic potential of MJ04, a novel and highly selective Janus Kinase 3 (JAK3) inhibitor. Developed for researchers, scientists, and professionals in drug development, this document details the quantitative attributes of MJ04, outlines key experimental methodologies for its characterization, and visualizes its mechanism of action within relevant signaling pathways.
Chemical Identity and Structure
MJ04, with the CAS number 2099014-23-8, is a 3-pyrimidinylazaindole-based compound.[1] Its chemical structure is presented below:
Figure 1: Chemical Structure of MJ04
(A visual representation of the chemical structure of MJ04 would be placed here in a full whitepaper.)
Quantitative Biological Data
MJ04 has demonstrated potent and selective inhibition of JAK3 in a variety of assays. The following tables summarize the key quantitative data gathered from in vitro and cellular experiments.
Table 1: In Vitro Kinase Inhibitory Activity of MJ04
| Kinase Target | IC50 (nM) | ATP Concentration |
| JAK3 | 2.03 | 2.5 µM (Km) |
| JAK3 | 28.48 | 1 mM |
| JAK1 | 192.64 | Km |
| JAK2 | 255.88 | Km |
| IGF1R | >1000 | Km |
| GSK3β | 1843 | Km |
| EGFR | 3267 | Km |
| PI3Kα | >1000 | Km |
| PI3Kβ | >1000 | Km |
| PI3Kγ | 3667 | Km |
| PI3Kδ | >1000 | Km |
Data sourced from Hossain MM, et al., J Transl Med. 2024.[1]
Table 2: Cellular Activity of MJ04
| Assay | Cell Line | Effect | Concentration |
| STAT3 Phosphorylation | A549 | Significant decrease in p-STAT3 (Tyr705) | 0.37-6 µM |
| T-cell Differentiation | Naive T-cells | Dampens differentiation into proinflammatory phenotypes | Not specified |
| Cytokine Inhibition | LPS-induced Macrophages | Inhibits proinflammatory cytokines | Not specified |
Data sourced from ProbeChem and Hossain MM, et al., J Transl Med. 2024.[1][2]
Table 3: Pharmacokinetic and Toxicological Profile of MJ04 in Mice
| Parameter | Value |
| LD50 | >2 g/kg |
Data sourced from MedchemExpress.
Experimental Protocols
The following sections detail the methodologies employed in the characterization of MJ04.
Synthesis of MJ04
A general scheme for the synthesis of MJ04 is provided in the supplementary materials of the primary research article by Hossain et al.[1][3] The synthesis involves a multi-step process culminating in the formation of the 3-pyrimidinylazaindole core structure. Detailed reaction conditions, including reagents, solvents, temperatures, and purification methods, are available in the aforementioned publication.
In Vitro Kinase Assays
The inhibitory activity of MJ04 against a panel of kinases was determined using cell-free kinase assays.[1]
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Protocol:
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Kinase reactions were performed in triplicate at varying concentrations of MJ04.
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The assays were conducted at both the Km and 1 mM ATP concentrations to determine the mode of inhibition.
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IC50 values were calculated using a sigmoidal dose-response (variable slope) equation with GraphPad Prism V9.5 Software.[1]
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Cell Viability Assay
The effect of MJ04 on the viability of various cancer and normal cell lines was assessed using an MTT colorimetric assay.[2]
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Protocol:
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A549, HCT-116, Mia PaCa-2, MCF-7, Panc-2, and HEK293 cells were seeded in 96-well plates.
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Cells were treated with increasing concentrations of MJ04.
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After a specified incubation period, MTT reagent was added to each well.
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The resulting formazan crystals were dissolved, and the absorbance was measured to determine cell viability.
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Western Blot Analysis of STAT3 Phosphorylation
The impact of MJ04 on the JAK/STAT signaling pathway was evaluated by measuring the phosphorylation status of STAT3 in A549 cells.[2]
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Protocol:
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A549 cells were treated with various concentrations of MJ04 (0.37-6 µM).
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For some experiments, cells were stimulated with IL-6 to induce STAT3 phosphorylation.[3]
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Cell lysates were prepared and subjected to SDS-PAGE.
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Proteins were transferred to a membrane and probed with antibodies specific for phosphorylated STAT3 (Tyr705) and total STAT3.
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GAPDH was used as a loading control.[3]
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In Vivo Hair Growth Promotion Studies
The efficacy of MJ04 in promoting hair growth was evaluated in a DHT-induced androgenetic alopecia mouse model.[2]
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Protocol:
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Androgenetic alopecia was induced in mice through the administration of dihydrotestosterone (DHT).
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A solution of MJ04 (0.08mg/kg) was topically applied to the dorsal skin of the mice.[2]
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Hair regrowth was monitored and documented over the course of the study.
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Signaling Pathways and Mechanistic Diagrams
The primary mechanism of action of MJ04 is the inhibition of JAK3, which plays a crucial role in the JAK/STAT signaling pathway. This pathway is integral to cytokine signaling and immune cell function.
Caption: MJ04 inhibits the JAK/STAT signaling pathway.
The diagram above illustrates the canonical JAK/STAT signaling cascade and the point of intervention for MJ04. Cytokine binding to its receptor leads to the activation of JAK3, which in turn phosphorylates STAT proteins. These phosphorylated STATs dimerize, translocate to the nucleus, and modulate gene expression. MJ04 exerts its effect by directly inhibiting the kinase activity of JAK3, thereby blocking the downstream signaling events.
Caption: Workflow for analyzing STAT3 phosphorylation.
This workflow diagram outlines the key steps in assessing the impact of MJ04 on STAT3 phosphorylation in a cellular context. The process begins with cell culture and treatment, followed by protein extraction, separation, and immunodetection to quantify the levels of phosphorylated and total STAT3.
